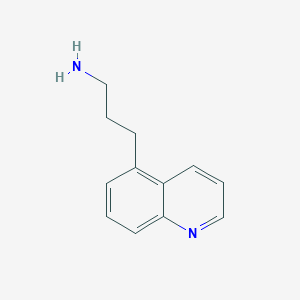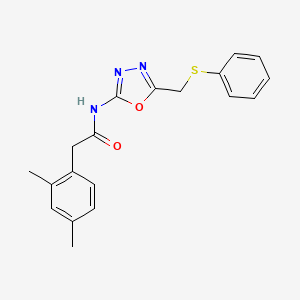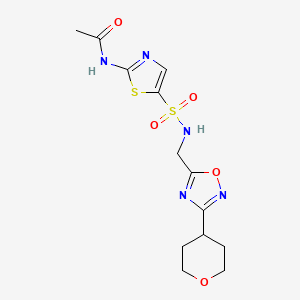![molecular formula C18H15F3N4O B2623723 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1796958-40-1](/img/structure/B2623723.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone is a complex heterocyclic molecule It features a unique structure combining pyrazolo, pyrido, and pyrimidin rings, making it a subject of interest in various fields of scientific research
Mécanisme D'action
Target of action
The compound belongs to the class of pyrazolopyrimidines . Compounds in this class have been found to have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Mode of action
For example, some pyrazolopyrimidines are known to inhibit tyrosine kinases .
Analyse Biochimique
Biochemical Properties
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to cell cycle arrest, which is particularly relevant in cancer research.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK2, inhibiting its activity . This binding interaction involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of This compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that the compound may undergo metabolic degradation, which can affect its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular distribution of the compound can influence its efficacy and specificity in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without catalysts in boiling dimethylformamide (DMF), yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Solvent recycling and purification steps are also integrated to enhance the efficiency and environmental sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl phenyl group, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it could interact with various biological targets, making it a candidate for drug development. Studies have shown that pyrazolo[1,5-a]pyrimidines exhibit activities such as kinase inhibition, which is crucial in cancer treatment .
Industry
In the industrial sector, this compound’s derivatives are explored for their potential use in materials science, particularly in the development of new polymers and advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethyl-substituted compounds: These compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug design.
Uniqueness
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-(trifluoromethyl)phenyl)methanone: stands out due to its unique combination of a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.
Propriétés
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-11-8-16-22-9-12-10-24(7-6-15(12)25(16)23-11)17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYRAPRLCPSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)
![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)

![N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE](/img/structure/B2623644.png)

![5-Ethoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2623647.png)

![methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate](/img/structure/B2623653.png)
![3-chloro-N-[3-(3-chlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B2623655.png)
![(2E)-3-(4-nitrophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2623657.png)

![3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2623659.png)

